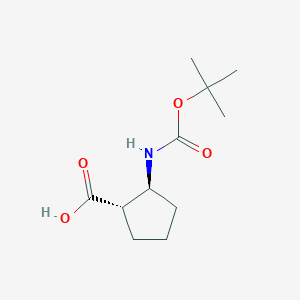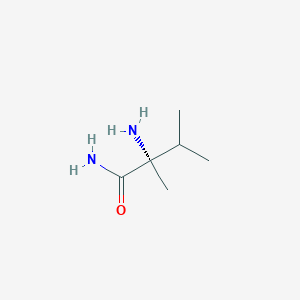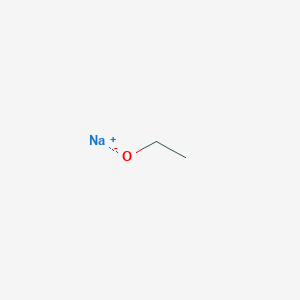
4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related compounds involves the interaction of specific sulfonamide or sulfonyl chloride precursors with chlorosulfonic acid, leading to the creation of new structural isomers. For example, Rublova et al. (2017) synthesized new structural isomers by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, demonstrating the versatility of sulfonyl chlorides in synthesizing steric hindered compounds with distinct molecular structures (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction techniques, revealing detailed insights into their crystalline structure and molecular geometry. The determination of crystal structures facilitates the understanding of molecular interactions and reactivity patterns. For instance, the structural characterization of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provided insights into their steric hindrance and framework, which is essential for understanding their chemical behavior and potential applications (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride and its derivatives are crucial for extending their application range. These reactions often involve nucleophilic substitution, where the sulfonyl chloride group reacts with various nucleophiles to form sulfonamides. This reactivity forms the basis for synthesizing a wide range of compounds with potential biological activity. The study by Tarasov et al. (2002) on the reactivity of benzenesulfonyl chloride derivatives towards amines exemplifies the typical reactions and functional group transformations that these compounds undergo (Tarasov et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are integral to understanding their behavior in different environments and applications. These properties are determined using a variety of analytical techniques, including X-ray crystallography, which provides detailed information on the molecular and crystal structure, aiding in the comprehension of their physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various chemical reagents, are essential for understanding the utility and limitations of these compounds in chemical syntheses and potential pharmaceutical applications. Studies on the synthesis and reactivity of related sulfonyl chloride compounds offer insights into their versatile chemistry, allowing for the design of novel derivatives with improved properties and activities.
References
- (Rublova et al., 2017): Synthesis, crystal and molecular-electronic structure, and kinetic investigation of two new sterically hindered isomeric forms of the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride.
- (Tarasov et al., 2002): Synthesis of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl Chloride and Its Reactivity toward Amines.
Applications De Recherche Scientifique
Scientific Research Applications
Antimicrobial Properties
Compounds like benzalkonium chlorides (BACs) have widespread applications due to their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. These chemicals are used in a variety of commercial products, creating environments that may favor microbial phenotypes potentially resistant to various compounds (Pereira & Tagkopoulos, 2019).
Advanced Oxidation Processes
Chloride ions are ubiquitous in aquatic environments and can interact with oxidants in advanced oxidation processes (AOPs), leading to the formation of chlorine radicals. These radicals play a role in environmental remediation technologies by degrading pollutants, although the formation of chlorinated by-products and their potential toxicity is a concern (Oyekunle et al., 2021).
Environmental and Health Impacts
Research into the environmental and health impacts of chloride-containing compounds, including their role in processes like corrosion, the toxicity of certain chlorides, and their effects on human health and ecosystems, underscores the need for careful management and regulatory oversight. Studies span the impacts of chloride ions in soil degradation, water treatment processes, and the assessment of risks posed by various chloride-based pollutants (Dijk, 1974); (Yuan et al., 2009); (Choudhary, 1996).
Propriétés
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-20(18,19)12-7-5-11(6-8-12)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWBLDDSBFCSPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402801 |
Source


|
| Record name | 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride | |
CAS RN |
114341-14-9 |
Source


|
| Record name | 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Phthalimidinyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)








